![molecular formula C25H22N6OS B2570389 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone CAS No. 1223945-39-8](/img/no-structure.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Multicomponent Condensation Reactions
Research into the synthesis of pyrazoloquinolinones and triazoloquinazolinones through multicomponent condensation reactions underscores the chemical versatility and potential pharmacological applications of these compounds. Chebanov et al. (2008) explored regio- and chemoselective protocols for synthesizing these heterocycles, highlighting the influence of reaction conditions on product selectivity and the potential for generating diverse molecular architectures (Chebanov et al., 2008). Similarly, Singh et al. (2015) demonstrated the use of nickel nanoparticles in the regioselective synthesis of these derivatives, presenting an eco-friendly approach with the added advantage of catalyst reusability (Singh et al., 2015).
Antibacterial and Antifungal Activity
The synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, as studied by Hassan (2013), reveals the potential of these compounds for antimicrobial applications. The research highlighted significant antibacterial and antifungal activity, suggesting the role of these heterocycles in developing new therapeutic agents (Hassan, 2013).
Antimicrobial Evaluation
Further studies on the synthesis and antimicrobial evaluation of heterocycles derived from quinolinyl chalcone by Hassan and Farouk (2017) contribute to the understanding of the structural-activity relationship of these compounds. Their work provides insights into designing heterocyclic compounds with enhanced antimicrobial properties (Hassan & Farouk, 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve speculating on potential future research directions, such as new applications for the compound or improvements to its synthesis.
Please note that these analyses would require specialized knowledge and equipment, and would typically be carried out by a team of researchers in a laboratory setting. If you have any other questions or need further clarification, feel free to ask!
properties
CAS RN |
1223945-39-8 |
|---|---|
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone |
Molecular Formula |
C25H22N6OS |
Molecular Weight |
454.55 |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C25H22N6OS/c1-17-8-10-18(11-9-17)20-15-22-24-26-27-25(30(24)13-14-31(22)28-20)33-16-23(32)29-12-4-6-19-5-2-3-7-21(19)29/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3 |
InChI Key |
JDHXSQFNNRAYTK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC6=CC=CC=C65)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



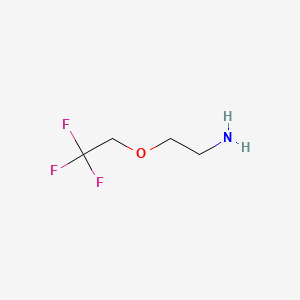
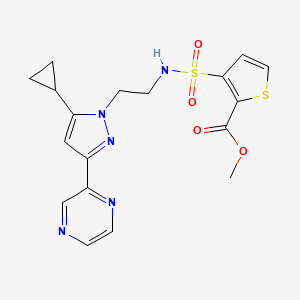
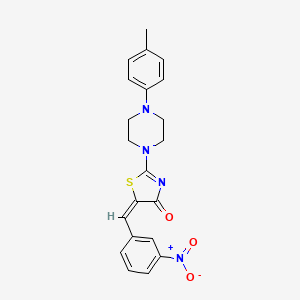
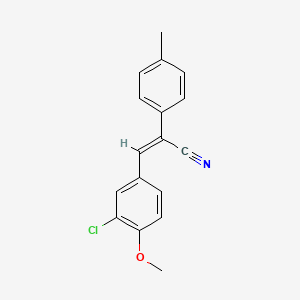
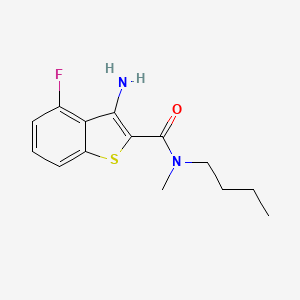
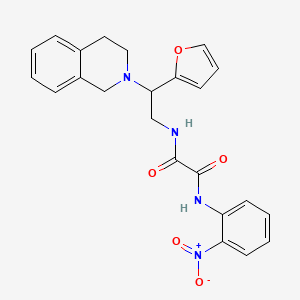
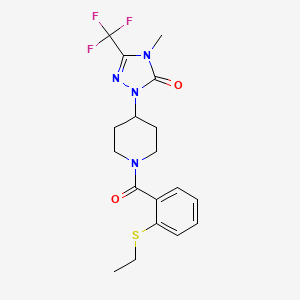
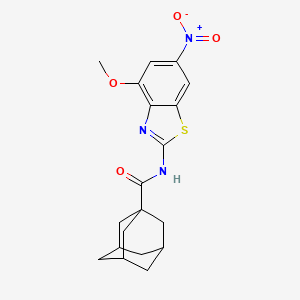
![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2570321.png)
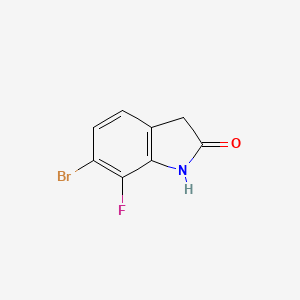
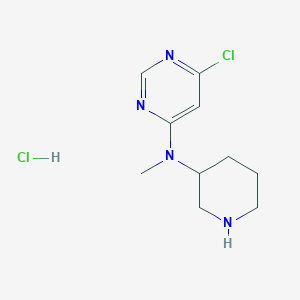
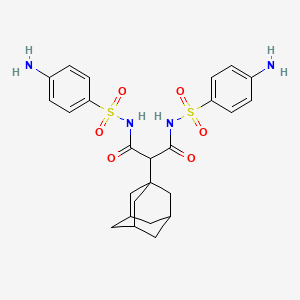
![3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570327.png)
![1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2570328.png)